molecular formula C18H19NO5 B4785439 4-(3-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one

4-(3-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4785439
M. Wt: 329.3 g/mol
InChI Key: AIDRHJHYTBDKKM-UHFFFAOYSA-N
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Description

4-(3-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of hydroxy and methoxy substituents. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

4-(3-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: Shares the quinoline core but lacks the methoxy substituents.

    5,6,7-trimethoxyquinoline: Similar structure but without the hydroxy group.

    3-hydroxy-4-methoxyquinoline: Contains both hydroxy and methoxy groups but in different positions.

Uniqueness

4-(3-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-22-14-9-13-16(18(24-3)17(14)23-2)12(8-15(21)19-13)10-5-4-6-11(20)7-10/h4-7,9,12,20H,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDRHJHYTBDKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC(=CC=C3)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one
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4-(3-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one
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4-(3-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one
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4-(3-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one
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4-(3-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
4-(3-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one

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